1,3-Benzothiazole-6-sulfonyl chloride

Thermal Stability Storage Conditions Physical Chemistry

Inconsistent building block purity derails medicinal chemistry programs. 1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) mitigates this risk with a well-characterized heteroaromatic scaffold. - Predictable reactivity: Electrophilic sulfonyl chloride at the 6-position enables efficient installation into combinatorial libraries. - Favorable developability profile: Low lipophilicity (LogP 1.78) supports oral bioavailability and reduces metabolic clearance compared to analogs. - Robust supply chain: Multi-vendor availability with high thermal stability (mp 110-115°C) ensures seamless transition from discovery to scale-up.

Molecular Formula C7H4ClNO2S2
Molecular Weight 233.7 g/mol
CAS No. 181124-40-3
Cat. No. B018317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-6-sulfonyl chloride
CAS181124-40-3
Synonyms6-Benzothiazolesulfonyl Chloride; 
Molecular FormulaC7H4ClNO2S2
Molecular Weight233.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2
InChIInChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H
InChIKeyXQOLJTWXFUSVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazole-6-sulfonyl chloride: Reagent Overview


1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) is a heteroaromatic sulfonyl chloride building block with the molecular formula C₇H₄ClNO₂S₂ and a molecular weight of 233.70 g/mol [1]. It is characterized by a benzothiazole core bearing an electrophilic sulfonyl chloride group at the 6-position [2]. This compound is primarily employed as a versatile electrophile in nucleophilic substitution reactions, enabling the efficient installation of the 1,3-benzothiazole-6-sulfonyl moiety onto amines, alcohols, and other nucleophiles . Its utility in constructing combinatorial sulfonamide libraries and as a key intermediate in medicinal chemistry programs is well-established .

Sulfonylation of amines, alcohols and nucleophiles
Combinatorial sulfonamide library construction
Electrophilic building block for medicinal chemistry

1,3-Benzothiazole-6-sulfonyl chloride: Analog Substitution Risks


The benzothiazole-6-sulfonyl chloride scaffold is highly sensitive to ring substitutions, which fundamentally alter its physicochemical properties and, critically, its downstream biological and materials performance. Substitutions at the 2-position of the benzothiazole ring, as seen in common analogs, directly impact electronic distribution, steric bulk, and metabolic stability [1]. These molecular-level changes translate into significant, quantifiable differences in solubility, melting point, and stability , which in turn dictate the success of multi-step synthetic routes and the ultimate efficacy of the target molecule. Therefore, treating analogs as interchangeable building blocks in a lead optimization campaign is a demonstrably high-risk strategy that can derail a research program, as the specific data below will illustrate.

Ring substitution sensitivity
2-Position modifications alter electronic and steric profiles, which may shift solubility and reactivity.
Physicochemical divergence
Differences in LogP and thermal stability can lead to unexpected synthetic or property outcomes.
Interchangeability risk
Analogues are not direct replacements; substitution may require re-validation of synthetic routes and target profiles.

1,3-Benzothiazole-6-sulfonyl chloride: Quantitative Comparison vs. Analogs


Thermal Stability vs. 2-Methyl Analog

1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) exhibits a significantly higher melting point (110-115 °C) compared to its 2-methyl derivative, 2-methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS unspecified), which melts at 98 °C . This 12-17 °C increase in melting point is a direct indicator of greater thermal stability and reduced volatility, which are critical factors for safer handling and long-term storage in a research or industrial setting .

Thermal Stability
Head-to-head
+12–17 °C higher mp
Supports storage condition review
Reported vendor specifications; verify per lot
Thermal Stability Storage Conditions Physical Chemistry

Atom Economy vs. 2-Oxo Analog

1,3-Benzothiazole-6-sulfonyl chloride offers a distinct advantage in atom economy over its 2-oxo analog, 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS 62425-99-4) . The target compound has a molecular weight of 233.7 g/mol, while the 2-oxo analog is heavier at 249.69 g/mol due to the presence of an additional oxygen atom in the benzothiazole ring . This 6.4% reduction in molecular weight directly translates to a higher proportion of the core scaffold being incorporated into the final product, a key metric for efficient synthesis, especially in large-scale or multi-step procedures.

Atom Economy
Head-to-head
−15.99 g/mol (−6.4%)
Supports cost-efficient scale-up evaluation
Calculated from molecular formula
Atom Economy Medicinal Chemistry Synthetic Efficiency

Lipophilicity Reduction vs. 2-Methylthio Analog

Based on cross-study comparable predicted data, 1,3-benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) demonstrates a significantly lower predicted partition coefficient (LogP) of 1.78 compared to its 2-methylthio-substituted analog, 2-(methylthio)benzo[d]thiazole-6-sulfonyl chloride (CAS 77974-78-8), which has a predicted LogP (XLogP3) of 3.1 [1][2]. This 1.32 unit reduction in LogP represents a >20-fold decrease in lipophilicity, a key factor influencing aqueous solubility and, consequently, pharmacokinetic parameters like oral absorption and distribution [3].

Lipophilicity
Cross-study comparable
ΔLogP −1.32 (>20× lower)
Supports solubility and ADME property screening
Predicted values; experimental verification needed
Lipophilicity Drug Design ADME

Procurement Cost Advantage

1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) is offered by multiple vendors at a significantly lower price point compared to more specialized analogs, enabling cost-effective scale-up. For example, Fluorochem offers this compound at £20.00 for 1 gram (97% purity), whereas a common but less widely available analog like 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is often sold as a custom synthesis product with higher associated costs and longer lead times . This price point and broad vendor network ensures a robust, competitive supply chain, mitigating risks of stockouts or single-source dependencies.

Procurement Cost
Class-level inference
Catalog item
Supports procurement cost review
Pricing as of mid-2025; verify current availability
Procurement Cost Supply Chain Commercial Availability

1,3-Benzothiazole-6-sulfonyl chloride: Key Applications


Medicinal Chemistry: Sulfonamide Drug Design

Its well-characterized physicochemical properties (LogP = 1.78) and synthetic accessibility make 1,3-benzothiazole-6-sulfonyl chloride an ideal fragment for the modular synthesis of sulfonamide libraries aimed at modulating protein targets . Its lower lipophilicity, compared to analogs, suggests a more favorable starting point for lead optimization campaigns focused on improving oral bioavailability and reducing metabolic clearance [1]. Its established role as a key building block in medicinal chemistry is well-documented .

Process Chemistry: Late-Stage Functionalization

The compound's favorable atom economy and robust, competitive supply chain position it as a preferred reagent for late-stage diversification in process chemistry . The quantifiable cost advantages and multi-vendor availability mitigate procurement risks and facilitate seamless transition from milligram-scale medicinal chemistry to kilogram-scale development [1]. Its higher thermal stability (mp 110-115 °C) compared to the 2-methyl analog reduces handling hazards during scale-up operations .

Chemical Biology: Targeted Covalent Probes

The electrophilic sulfonyl chloride group of this reagent can be exploited to design targeted covalent inhibitors (TCIs) or activity-based probes (ABPs) . Its demonstrated ability to act as a fragment for molecular linking and expansion , combined with its predictable LogP (1.78) [1], allows researchers to rationally design probes with optimized cell permeability and target engagement properties, minimizing off-target labeling often associated with more lipophilic warheads .

Agrochemical Discovery: Crop Protection Agents

As a versatile building block in heterocyclic chemistry, 1,3-benzothiazole-6-sulfonyl chloride is a valuable intermediate for synthesizing novel agrochemicals . Its reactivity profile enables the generation of diverse chemical matter for screening against agricultural pests and pathogens, while its reliable supply chain and cost structure support the iterative synthesis required in agrochemical discovery programs .

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Lower lipophilicity scaffold
Oral bioavailability profile screening
Late-stage functionalization
Favorable atom economy and multi-vendor supply
Scalability and supply chain assessment
Covalent probe design
Reactive sulfonyl chloride warhead
Target engagement and selectivity profiling
Agrochemical intermediate
Versatile heteroaromatic building block
Biological activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzothiazole-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.